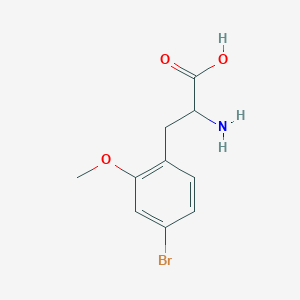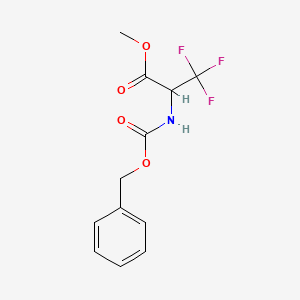
3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-メチル-3,6-ジオキソピペラジン-2-イル)プロパンアミドは、その独特の構造と特性で知られる化学化合物です。これは、環状ジペプチドであるジケトピペラジンの誘導体です。
準備方法
合成経路と反応条件
3-(5-メチル-3,6-ジオキソピペラジン-2-イル)プロパンアミドの合成は、一般的に適切なジペプチドの環化を伴います。一般的な方法の1つは、N-保護アミノ酸の反応であり、その後、酸性または塩基性条件下で脱保護と環化が行われます。反応条件には、多くの場合、ジクロロメタンまたはメタノールなどの溶媒の使用と、塩酸または水酸化ナトリウムなどの触媒が含まれます。
工業生産方法
この化合物の工業生産には、自動ペプチド合成装置を使用した大規模合成が関与する可能性があります。プロセスには、アミノ酸の段階的添加、続いて環化、および高速液体クロマトグラフィー(HPLC)などの技術を使用した精製が含まれます。最終生成物は、高純度で収率が高く、さまざまな用途に適しています。
化学反応の分析
反応の種類
3-(5-メチル-3,6-ジオキソピペラジン-2-イル)プロパンアミドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: これは、ハロゲン化アルキルまたはアシルクロリドなどの試薬との求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
生成される主要な生成物
酸化: カルボン酸またはケトンの形成。
還元: アミンまたはアルコールの形成。
置換: 置換されたピペラジンまたはアミドの形成。
科学研究への応用
3-(5-メチル-3,6-ジオキソピペラジン-2-イル)プロパンアミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 酵素阻害およびタンパク質-タンパク質相互作用における潜在的な役割について研究されています。
医学: 抗がん剤および抗菌剤を含む潜在的な治療効果について調査されています。
産業: 新規材料の開発および分析化学における基準物質として利用されています。
科学的研究の応用
3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用機序
3-(5-メチル-3,6-ジオキソピペラジン-2-イル)プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。これは、基質へのアクセスを遮断することにより、活性部位に結合して酵素を阻害できます。この化合物は、タンパク質-タンパク質相互作用を妨げ、細胞プロセスを混乱させる可能性もあります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
シクロ(-Ala-Gln): 同様の構造的特徴を持つ別のジケトピペラジン。
3-((2S,5S)-5-メチル-3,6-ジオキソピペラジン-2-イル)プロパンアミド: 側鎖にわずかな違いがある、密接に関連する化合物。
独自性
3-(5-メチル-3,6-ジオキソピペラジン-2-イル)プロパンアミドは、その特定の置換パターンにより独自のものであり、これは異なる化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
Cyclo(-Ala-Gln): Another diketopiperazine with similar structural features.
3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide: A closely related compound with slight variations in the side chain.
Uniqueness
3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-(5-methyl-3,6-dioxopiperazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSKRAHOHQWAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)






![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)
![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)




